Tetramethylammonium peroxynitrite
Description
Historical Context of Peroxynitrite Research and its Chemical Significance
The study of peroxynitrite (ONOO⁻) has a history rooted in early 20th-century chemistry, with initial observations of the powerful oxidizing properties of acidified nitrite (B80452) mixed with hydrogen peroxide dating back to 1901. nih.govtandfonline.com However, for many decades, it remained a compound of interest primarily to chemists, who characterized its decomposition and reactivity. nih.govrsc.org A paradigm shift occurred in 1990 when it was proposed that peroxynitrite could be formed in biological systems from the reaction of nitric oxide (•NO) with the superoxide (B77818) radical (O₂•⁻). tandfonline.comnih.gov This discovery revolutionized the fields of free radical biology and medicine, recasting peroxynitrite as a key endogenous cytotoxic agent. nih.govpnas.org
Peroxynitrite is a potent and versatile reactive nitrogen species (RNS) that plays a critical role in a wide array of physiological and pathological processes. wisdomlib.orgnih.gov Its chemical significance stems from its formation via a diffusion-controlled reaction between two other free radicals, nitric oxide and superoxide, a reaction that can outcompete the enzymatic dismutation of superoxide. nih.gov Peroxynitrite anion (ONOO⁻) is relatively stable, but its conjugate acid, peroxynitrous acid (ONOOH), with a pKa of approximately 6.8, decomposes rapidly at physiological pH. pnas.orgnih.govnih.gov
The decomposition of peroxynitrite and its direct reactions are multifaceted, leading to one- or two-electron oxidations and nitration reactions. nih.gov It can directly oxidize lipids, proteins, and DNA, contributing to cellular damage and oxidative stress. wisdomlib.org Furthermore, its decomposition can yield secondary radical intermediates, including the hydroxyl radical (•OH) and nitrogen dioxide (•NO₂). nih.govpnas.org In the presence of carbon dioxide, which is abundant in biological systems, peroxynitrite reacts rapidly to form nitrosoperoxycarbonate (ONOOCO₂⁻), which then homolyzes to produce nitrogen dioxide and the carbonate radical anion (CO₃•⁻). nih.govwikipedia.org These secondary radicals are believed to be major contributors to peroxynitrite-mediated cellular damage. wikipedia.org A hallmark of peroxynitrite's reactivity in vivo is the nitration of tyrosine residues in proteins to form 3-nitrotyrosine (B3424624), a modification that can alter protein function and serves as a biomarker for peroxynitrite-induced damage. pnas.orgnih.gov This potent reactivity implicates peroxynitrite as a crucial pathogenic mediator in numerous conditions, including neurodegenerative disorders, cancer, diabetes, and cardiovascular diseases. nih.govphysiology.org
Rationale for Utilizing Tetramethylammonium (B1211777) Peroxynitrite as a Pure Reagent in Academic Investigations
The study of peroxynitrite's biological effects is often complicated by its inherent instability and the methods used for its synthesis, which can introduce confounding contaminants. nih.gov The most common and facile synthesis method involves the reaction of acidified hydrogen peroxide with sodium nitrite, quenched with a strong base like sodium hydroxide (B78521). rsc.orgresearchgate.netnih.govpnas.org While effective for generating peroxynitrite, this method yields a solution containing significant amounts of unreacted nitrite, hydrogen peroxide, and sodium chloride. nih.govnih.gov These impurities can interfere with experimental results, as they may have biological effects of their own or react with peroxynitrite and its byproducts. nih.gov
To overcome these limitations, methods for synthesizing high-purity peroxynitrite have been developed, with the tetramethylammonium salt of peroxynitrite emerging as a key reagent for precise academic investigations. nih.govnih.gov One major alternative synthesis route involves the reaction of potassium superoxide with nitric oxide in liquid ammonia (B1221849). nih.gov This procedure, which has been adapted for commercial production, yields analytically pure tetramethylammonium peroxynitrite that is free from contaminants like metal ions, nitrite, nitrate (B79036), and peroxides. nih.gov
The primary rationale for using this compound is its purity, which ensures that observed experimental effects can be attributed specifically to peroxynitrite itself and not to contaminants from the synthesis process. nih.govnih.gov While the tetramethylammonium cation is not naturally occurring and could potentially introduce its own biological effects, its use in a highly pure salt form provides a cleaner and more defined starting material for research compared to traditional synthesis methods. nih.gov Studies have also focused on refining the handling of these pure solutions to prevent decomposition and the subsequent formation of nitrite, ensuring the integrity of the reagent for experimental use. nih.govunifr.ch The availability of this high-purity reagent is crucial for accurately dissecting the complex reaction mechanisms of peroxynitrite and its role in cellular signaling and toxicology. nih.gov
Table 1: Comparison of Peroxynitrite Synthesis Methods
| Method | Starting Materials | Common Contaminants/Byproducts | Purity of Peroxynitrite | Key Advantage | Key Disadvantage | References |
|---|---|---|---|---|---|---|
| Quenched-Flow | Sodium Nitrite, Hydrogen Peroxide, HCl, NaOH | Sodium Chloride, residual Nitrite, residual H₂O₂, Nitrate | Low to Moderate | Facile, rapid, suitable for large volumes | High levels of impurities that can interfere with biological assays | researchgate.net, nih.gov, pnas.org, nih.gov |
| Solid Phase | Potassium Superoxide, Nitric Oxide, Tetramethylammonium Halide | None (in ideal synthesis) | High (Analytically Pure) | Provides a pure, stable salt free of common contaminants | Technically demanding, requires specialized equipment (e.g., for handling liquid ammonia) | nih.gov, nih.gov, nih.gov |
| Alkyl Nitrites | Alkyl Nitrite (e.g., Isoamyl Nitrite), Hydrogen Peroxide | Residual alcohol (e.g., isoamyl alcohol) | Moderate | Avoids high salt concentrations | Incomplete reaction, presence of organic byproducts | rsc.org |
Overview of Current Research Trajectories Involving this compound
Current research leveraging pure peroxynitrite sources, such as the tetramethylammonium salt, continues to explore its multifaceted roles in biology and pathology. nih.gov Investigations span a wide spectrum, from fundamental biochemistry to translational medicine. A significant area of focus is understanding how peroxynitrite modulates cellular signaling pathways. nih.gov While high concentrations of peroxynitrite cause overwhelming oxidative injury leading to cell death, emerging evidence suggests that lower, more controlled fluxes can selectively modify proteins and trigger specific signal transduction cascades. wisdomlib.orgnih.gov
Research is actively delineating the specific protein targets of peroxynitrite-mediated nitration and oxidation and the functional consequences of these modifications. nih.govmdpi.com This includes studying its impact on enzymes involved in cellular metabolism and antioxidant defense. pnas.orgmdpi.com For instance, the nitration and inactivation of key enzymes like manganese superoxide dismutase are under intense investigation. nih.gov
Furthermore, peroxynitrite is a central molecule of interest in the study of various diseases. researchgate.net In neurodegeneration, research examines its role in neuronal damage and the progression of diseases like amyotrophic lateral sclerosis (ALS). taylorandfrancis.com In cardiovascular research, its contribution to endothelial dysfunction, the formation of foam cells in atherosclerosis, and myocardial injury during heart failure are key topics. nih.govtaylorandfrancis.com The role of peroxynitrite in the inflammatory response and as a cytotoxic effector against invading pathogens is another major research trajectory, exploring how immune cells utilize this potent oxidant. nih.govnih.gov The availability of pure this compound is instrumental in these studies, allowing researchers to conduct precise kinetic and mechanistic analyses and to validate the action of novel pharmacological agents designed to scavenge peroxynitrite or mitigate its downstream effects. nih.govnih.govnih.gov
Properties
CAS No. |
157167-78-7 |
|---|---|
Molecular Formula |
C4H12N2O3 |
Molecular Weight |
136.15 g/mol |
IUPAC Name |
oxido nitrite;tetramethylazanium |
InChI |
InChI=1S/C4H12N.HNO3/c1-5(2,3)4;2-1-4-3/h1-4H3;3H/q+1;/p-1 |
InChI Key |
VEDGICDSTZIIKX-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)C.N(=O)O[O-] |
Canonical SMILES |
C[N+](C)(C)C.N(=O)O[O-] |
Synonyms |
NMe4-ONOO tetramethylammonium peroxynitrite |
Origin of Product |
United States |
Synthetic Methodologies and Purity Assessment of Tetramethylammonium Peroxynitrite
Methodologies for Minimizing and Characterizing Contaminants in Tetramethylammonium (B1211777) Peroxynitrite Preparations
Ensuring the purity of tetramethylammonium peroxynitrite is paramount for accurate experimental results. This involves both careful handling procedures and robust analytical techniques to detect and quantify contaminants.
A primary concern in peroxynitrite preparations is contamination with nitrite (B80452) (NO₂⁻). acs.org Spectrophotometric methods are commonly employed for the determination of nitrite and nitrate (B79036) in peroxynitrite solutions. nih.gov Ultraviolet second-derivative spectroscopy is a specific and sensitive technique for the direct and simultaneous determination of these contaminants. nih.gov
The Griess reaction is another well-established spectrophotometric method for nitrite detection. nih.govnih.gov This assay relies on a diazotization reaction that produces a colored azo dye, which can be quantified by its absorbance. researchgate.net The limit of detection for nitrite using such methods can be very low, allowing for the quantification of even trace amounts of this impurity. mdpi.com
It is crucial to note that while the solid this compound prepared via the biomimetic route is essentially free of nitrite, contamination can occur upon dissolution if not handled properly. acs.orgacs.org For instance, rapid thawing of frozen peroxynitrite solutions to room temperature can lead to significant decomposition and the formation of nitrite. acs.org
Solid-State Preparation and Long-Term Stability Considerations for this compound
The ability to prepare this compound as a solid is a major advantage for its long-term storage and stability. acs.org When obtained as a pure solid, this compound is indefinitely stable under proper storage conditions. acs.org The synthesis in liquid ammonia (B1221849), followed by slow evaporation of the solvent, can yield small crystals of the compound. acs.org
However, the solid is sensitive to moisture and can decompose at room temperature, leading to the breakdown of the crystals. acs.org Therefore, it is essential to handle the solid under an inert atmosphere and store it at low temperatures (e.g., -20°C or below) to maintain its integrity. acs.org The thermal decomposition of solid this compound is an exothermic process. acs.org
Cation Exchange Methodologies for Deriving Related Peroxynitrite Salts from this compound
While the tetramethylammonium salt of peroxynitrite is highly valuable for its purity and stability, the tetramethylammonium cation itself can sometimes be undesirable in biological experiments. nih.gov To overcome this, cation exchange methodologies have been developed to prepare other peroxynitrite salts, such as sodium or lithium peroxynitrite, from a pure stock of this compound. researchgate.net
This process typically involves passing an aqueous solution of this compound through an ion-exchange column (e.g., Amberlyst 15) at a low temperature (around 4°C). researchgate.net The tetramethylammonium cations are retained by the resin, and the eluting solution contains the peroxynitrite anion with the desired counter-ion (e.g., Na⁺ or Li⁺). This exchange can be accomplished rapidly, within about 20 minutes, with high yields of the exchanged peroxynitrite (approximately 90%). researchgate.net Although this method is effective, it can introduce a small amount of nitrite contamination (around 5-6%) into the final solution. researchgate.net
Structural Characterization and Conformational Analysis of Tetramethylammonium Peroxynitrite
Crystallographic Investigations of Tetramethylammonium (B1211777) Peroxynitrite Conformation
The solid-state structure of peroxynitrite has been definitively characterized through crystallographic techniques, providing a foundational understanding of its preferred conformation in a crystalline matrix.
The synthesis of tetramethylammonium peroxynitrite in ammonia (B1221849) can yield small crystals suitable for X-ray analysis upon slow evaporation of the solvent. nih.gov X-ray diffraction studies performed on these crystals unequivocally show that the peroxynitrite anion crystallizes in the cis conformation relative to the N-O bond. nih.govacs.org
Although challenges such as crystal twinning and disorder have impeded the determination of highly precise bond lengths and angles, a model of a nearly flat molecule fits the observed electron density. nih.gov This analysis suggests an O=N bond length of approximately 1.16 Å, an N-O bond of 1.35 Å, and an O-O bond of 1.41 Å, with a slight torsion angle of 22 degrees. nih.gov The crystallographic data identified the space group as Pmmn (59). nih.gov
Table 1: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pmmn (No. 59) |
| Unit Cell Dimension (a) | 7.1778(11) Å |
| Unit Cell Dimension (b) | 8.6893(13) Å |
| Unit Cell Dimension (c) | 5.7266(9) Å |
| Conformation | cis |
Data sourced from Wörle et al. (1999). nih.gov
Spectroscopic Probes of this compound Solution Conformation
Spectroscopic methods are essential for determining the structure of molecules in solution, where they are not constrained by crystal lattice forces.
In aqueous solutions, Raman spectroscopy has been employed to probe the conformational state of the peroxynitrite anion. The resulting spectra have been consistently assigned to the cis isomer, indicating that this conformation is stable in solution as well as in the solid state. acs.org A notable feature in the Raman spectrum of aqueous cis-peroxynitrite is an unusually broad and intense band centered around 642 cm⁻¹. nih.gov While this was once debated, analysis based on calculations suggests this band corresponds to the O-N stretching vibration. acs.org In contrast, the torsional mode is considered to be practically inactive in Raman spectroscopy. acs.org
Table 2: Characteristic Raman Frequency for Aqueous Peroxynitrite
| Vibrational Mode | Frequency (cm⁻¹) | Conformation |
|---|---|---|
| O-N Stretch | ~642 | cis |
Data sourced from Loeser et al. (2020) and Pieraccini et al. (2005). acs.orgnih.gov
Theoretical and Computational Elucidation of this compound Conformation and Stability
Computational chemistry provides powerful tools for investigating molecular structures and energies, offering insights that complement experimental findings.
The conformation of the peroxynitrite anion is intrinsically linked to its chemical properties. The unusual stability of peroxynitrite, particularly in alkaline solutions, is partly attributed to its ability to adopt the stable cis-conformation, which allows the negative charge to be delocalized across the molecule. nih.gov This stability is remarkable considering peroxynitrite is significantly higher in energy (by 36 kcal/mol) than its isomer, nitrate (B79036). nih.gov
The molecule's conformation influences its reactivity. Peroxynitrite is a potent oxidant and also acts as a nucleophile. nih.govnih.gov For instance, the anion reacts directly with carbon dioxide, a process of major biological importance. nih.gov The isomerization of peroxynitrous acid (the protonated form of peroxynitrite) to nitrate is a key decay pathway. It is thought that a reactive intermediate, possibly a distorted trans-isomer of peroxynitrous acid, is formed during this process and may be responsible for many of the damaging oxidation and nitration reactions attributed to peroxynitrite. scielo.br
Table 3: Chemical Compounds Mentioned
| Compound Name | Formula |
|---|---|
| This compound | [(CH₃)₄N][ONOO] |
| Peroxynitrite | ONOO⁻ |
| Peroxynitrous acid | ONOOH |
| Nitrate | NO₃⁻ |
| Carbon dioxide | CO₂ |
Reaction Kinetics and Mechanistic Pathways of Tetramethylammonium Peroxynitrite
Decomposition Kinetics of Tetramethylammonium (B1211777) Peroxynitrite Solutions
The decomposition of tetramethylammonium peroxynitrite is a complex process influenced by several factors, including pH, temperature, and the initial concentration of the peroxynitrite solution. The primary pathways for its decay involve isomerization to nitrate (B79036) and decomposition to nitrite (B80452) and dioxygen.
pH-Dependent Isomerization to Nitrate
The isomerization of peroxynitrite to nitrate (NO₃⁻) is a significant decomposition pathway, particularly in acidic to neutral conditions. Peroxynitrite exists in equilibrium with its conjugate acid, peroxynitrous acid (ONOOH), with a pKa of approximately 6.8 at 37°C. pnas.orgnih.gov The protonated form, peroxynitrous acid, is unstable and rapidly isomerizes to nitrate. pnas.orgnih.gov
At a pH below 7 and at low temperatures (below 5°C), the isomerization to nitrate is the predominant pathway, accounting for more than 90% of the decomposition, even at high peroxynitrite concentrations (e.g., 2.5 mM). researchgate.net The rate of this isomerization is largely independent of the total peroxynitrite concentration in acidic conditions. researchgate.net The reaction is facilitated by the proton-catalyzed homolysis of peroxynitrous acid. pnas.org
The stability of the peroxynitrite anion (ONOO⁻) at alkaline pH means that as the pH increases, the rate of isomerization decreases. rsc.org However, even at higher pH values, some degree of isomerization to nitrate still occurs. researchgate.net For instance, in the presence of ferric Danio rerio Nb (Dr-Nb(III)), peroxynitrite scavenging leads to the formation of approximately 91% nitrate and 9% nitrite, with the process being more efficient at lower pH, indicating a preferential reaction with peroxynitrous acid. researchgate.net
The isomerization process can be influenced by other species present in the solution. For example, hemoproteins can catalyze the isomerization of peroxynitrite to nitrate. nih.gov The catalytic efficiency of these hemoproteins is pH-dependent, with the reaction primarily occurring between peroxynitrous acid and the heme center. nih.gov
Decomposition Pathways to Nitrite and Dioxygen
In addition to isomerization, this compound can decompose into nitrite (NO₂⁻) and dioxygen (O₂). nih.govresearchgate.net This decomposition pathway becomes more significant as the pH increases. researchgate.netresearchgate.net At a pH of 10, decomposition can account for nearly 80% of the decay at 5°C and 90% at 45°C. researchgate.net
The mechanism for this decomposition is thought to involve the bimolecular reaction of peroxynitrite. researchgate.netresearchgate.net The yield of nitrite and dioxygen is dependent on the initial concentration of peroxynitrite, with higher concentrations leading to a greater extent of decomposition. researchgate.netacs.org For instance, at pH 9 and 25°C, the relative decomposition to nitrite and dioxygen increases with the peroxynitrite concentration. researchgate.net
The decomposition can also be influenced by the buffer used. For example, in a phosphate (B84403) buffer at 25°C and an ionic strength of 0.2 M, the disproportionation rate constant is (1.3 ± 0.1) × 10³ M⁻¹ s⁻¹. rsc.org In the presence of Tris buffer, the decay is accelerated. rsc.orgrsc.org
Influence of Concentration, Temperature, and Ionic Strength on Decomposition Product Distribution
The distribution of decomposition products, namely nitrate versus nitrite and dioxygen, is significantly affected by the initial concentration of peroxynitrite, the temperature, and the ionic strength of the solution.
Concentration: As the initial concentration of peroxynitrite increases, the relative yield of nitrite and dioxygen from decomposition also increases. researchgate.netacs.org At a low concentration (50 µM) and pH 10.2, less than 40% of peroxynitrite decomposes, while at a higher concentration (2.5 mM) under similar conditions, the decomposition is much more extensive. researchgate.net This concentration dependence is a key factor in determining the final product distribution. researchgate.net
Temperature: Higher temperatures generally favor the decomposition pathway over isomerization. researchgate.net At a pH of 10, increasing the temperature from 5°C to 45°C raises the decomposition yield from nearly 80% to 90%. researchgate.net
Ionic Strength: The ionic strength of the medium can influence the pKa of peroxynitrous acid and the rate constants of the decomposition reactions. For example, at an ionic strength of 0.2 M, the pKa of ONOOH is 6.7. rsc.orgresearchgate.net This change in pKa will, in turn, affect the pH-dependent equilibrium between the peroxynitrite anion and peroxynitrous acid, thereby influencing the dominant decomposition pathway. rsc.org
Mechanisms of Peroxynitrite Reactivity with Exemplar Substrates
Oxidative Reactions Initiated by this compound
This compound is a potent oxidizing agent capable of reacting with a variety of biological substrates. Its reactivity is dictated by the pH, the nature of the substrate, and the presence of other reactive species.
Peroxynitrite readily oxidizes thiol-containing compounds such as cysteine and glutathione (B108866). nih.govresearchgate.net The oxidation mechanism is complex and can proceed through two competing pathways: a one-electron oxidation and a two-electron oxidation. nih.govportlandpress.com
The two-electron oxidation pathway involves the direct reaction of the peroxynitrite anion (ONOO⁻) with the protonated thiol group (RSH). nih.gov This reaction is a second-order process and is more prevalent at alkaline pH where the concentration of the peroxynitrite anion is higher. nih.govresearchgate.net This pathway leads to the formation of the corresponding sulfenic acid (RSOH). pnas.org
The one-electron oxidation pathway involves the reaction of peroxynitrous acid (ONOOH), or a species derived from it, with the thiolate anion (RS⁻). nih.gov This process generates thiyl radicals (RS•) and is more dominant at acidic to neutral pH. nih.govresearchgate.net These thiyl radicals can then initiate a chain reaction that consumes oxygen. nih.govresearchgate.net
The apparent second-order rate constants for the reaction of peroxynitrite with cysteine and glutathione at pH 5.75 and 37°C are 1290 ± 30 M⁻¹s⁻¹ and 281 ± 6 M⁻¹s⁻¹, respectively. nih.gov In the case of cysteine sulfinic acid, the apparent second-order rate constant for its reaction with peroxynitrite at pH 7.4 and 25°C is 76.4 ± 9 M⁻¹·s⁻¹. nih.gov
The presence of carbon dioxide can alter the mechanism of thiol oxidation. Peroxynitrite reacts with CO₂ to form the nitrosoperoxycarbonate anion (ONOOCO₂⁻), which can then participate in the oxidation of thiols, favoring a one-electron oxidation pathway and the formation of thiyl radicals. nih.gov Glutathione has been shown to inhibit peroxynitrite-induced nitration of tyrosine in the presence of CO₂, in part by repairing the intermediate tyrosyl radicals. nih.gov Furthermore, glutathione can reverse the deleterious effects of high-dose nitroglycerin, which are mediated by peroxynitrite formation. nih.gov
Interactive Data Table: Reaction Rate Constants of Peroxynitrite with Thiol Compounds
| Compound | pH | Temperature (°C) | Apparent Second-Order Rate Constant (M⁻¹s⁻¹) |
| Cysteine | 5.75 | 37 | 1290 ± 30 nih.gov |
| Glutathione | 5.75 | 37 | 281 ± 6 nih.gov |
| Cysteine Sulfinic Acid | 7.4 | 25 | 76.4 ± 9 nih.gov |
Oxidation of Organic Sulfides and Selenides
Peroxynitrite is a potent oxidant of organic sulfides and selenides. The reaction kinetics and mechanisms have been elucidated through both experimental and theoretical studies, revealing the distinct reactivities of the anionic form (ONOO⁻) and the neutral acid form (HOONO).
The oxidation of dimethyl sulfide (B99878) (DMS) and dimethyl selenide (B1212193) (DMSe) by peroxynitrite is first-order with respect to both reactants. acs.org Experimental studies show that DMSe is significantly more reactive than DMS towards both ONOO⁻ and HOONO. acs.org Furthermore, for both substrates, the reaction with peroxynitrous acid (HOONO) is much faster than with the peroxynitrite anion (ONOO⁻). acs.org The primary products of these reactions are the corresponding oxides (dimethyl sulfoxide, DMSO, and dimethyl selenoxide, DMSeO) and nitrite (NO₂⁻), with yields of approximately 100%, except for the reaction of DMS with HOONO where the yield is around 80%. acs.org
Mechanistic studies indicate that the reaction proceeds via the formation of a prereaction complex, followed by the cleavage of the O-O bond in the rate-limiting step. acs.org Theoretical calculations suggest that the gas-phase reaction with the peroxynitrite anion involves a direct oxygen atom transfer, which is a form of two-electron oxidation. acs.org The energy barrier for this O-O bond cleavage is lower for DMSe than for DMS, which accounts for the higher reactivity of the selenide. acs.org
In the case of peroxynitrous acid reacting with DMS in the gas phase, a stepwise, one-electron oxidation pathway is predicted to be dominant. This pathway involves the initial homolysis of the HO-ONO bond to form hydroxyl (HO•) and nitrogen dioxide (NO₂•) radicals. acs.org However, in an aqueous solution, a concerted pathway where the O-O bond cleavage occurs to directly form DMSO and nitrous acid (HONO) is expected to compete effectively with the stepwise mechanism. acs.org The inclusion of solvent effects in theoretical models lowers the activation barrier, highlighting the importance of the reaction medium. acs.org
The activation parameters for these reactions have been determined experimentally. The negative activation entropies suggest a highly ordered transition state, consistent with the proposed mechanisms involving a prereaction complex. acs.org
Table 1: Activation Parameters for the Oxidation of DMS and DMSe by Peroxynitrite acs.org
| Reactants | Activation Enthalpy (ΔH‡) (kcal/mol) | Activation Entropy (ΔS‡) (cal deg⁻¹ mol⁻¹) |
| HOONO + DMS | 5.9 ± 0.5 | -23 ± 3 |
| HOONO + DMSe | 4.6 ± 0.5 | -20.5 ± 3 |
| ONOO⁻ + DMS | 9.7 ± 0.6 | -29 ± 3 |
| ONOO⁻ + DMSe | 7.2 ± 0.5 | -28 ± 3 |
The reaction rates are also influenced by the solvent composition. A decrease in the reaction rate for ONOO⁻ with both DMS and DMSe is observed when water is partially replaced with an organic cosolvent. This is attributed to the strong hydration of the peroxynitrite anion, which facilitates the O-O bond cleavage; reducing the hydration shell in mixed solvents leads to a higher reaction barrier. acs.org In contrast, the rates of reaction with HOONO are unaffected by such changes in the solvent. acs.org
Oxidative Degradation of Aromatic Compounds (e.g., Phenol)
The oxidative degradation of aromatic compounds like phenol (B47542) by peroxynitrite is a complex process that can proceed through various pathways. The reaction is highly pH-dependent, reflecting the different reactivities of peroxynitrous acid (HOONO) and its anion (ONOO⁻).
At neutral to acidic pH, peroxynitrous acid is the dominant species. It can undergo homolytic cleavage of the O-O bond to generate highly reactive hydroxyl radicals (•OH) and nitrogen dioxide (•NO₂). These radicals can then attack the phenol ring. The hydroxyl radical can add to the aromatic ring to form dihydroxycyclohexadienyl radicals, which can be further oxidized to form catechol and hydroquinone.
Alternatively, peroxynitrous acid can isomerize to nitric acid (HNO₃). During this isomerization, a fraction of peroxynitrous acid is believed to exist in an activated "cis" conformation, which can directly react with substrates. The reaction of peroxynitrite with phenol can also lead to nitrated products, such as nitrophenols, which will be discussed in the nitration section.
The presence of other reactants can significantly alter the degradation pathway. For instance, diphenyl diselenide has been shown to protect against peroxynitrite-mediated damage by scavenging the reactive radicals (•OH, •NO₂) derived from peroxynitrite. researchgate.net
Nitration Reactions Mediated by this compound
Peroxynitrite is a significant biological nitrating agent, capable of adding a nitro group (-NO₂) to aromatic rings, most notably the amino acid tyrosine. The mechanism of nitration is complex and has been a subject of extensive research.
Mechanistic Studies of Tyrosine Nitration
The nitration of tyrosine residues in proteins to form 3-nitrotyrosine (B3424624) is a key marker of oxidative stress and peroxynitrite activity. Several mechanistic pathways have been proposed for this reaction.
One major pathway involves the radical mechanism. Peroxynitrous acid (HOONO) undergoes homolysis to produce nitrogen dioxide (•NO₂) and a hydroxyl radical (•OH). The hydroxyl radical abstracts a hydrogen atom from the phenolic group of tyrosine, generating a tyrosyl radical. This tyrosyl radical then rapidly combines with •NO₂ to form 3-nitrotyrosine.
A second pathway involves an electrophilic aromatic substitution-like mechanism. This is often facilitated by the presence of carbon dioxide or transition metal centers. In the presence of CO₂, peroxynitrite reacts to form a nitrosoperoxycarbonate adduct (ONOOCO₂⁻), which can act as a more potent nitrating agent. This adduct can decompose to generate nitrogen dioxide (•NO₂) and a carbonate radical anion (CO₃•⁻). The carbonate radical anion can then oxidize tyrosine to a tyrosyl radical, which subsequently reacts with •NO₂.
Transition metal-catalyzed nitration is another significant pathway. Metal centers, such as those in enzymes like superoxide (B77818) dismutase, can react with peroxynitrite to form a nitrating intermediate. This intermediate, possibly a metal-bound nitrogen dioxide or a nitronium ion (NO₂⁺) equivalent, can then nitrate the tyrosine ring directly.
Nitration of General Aromatic Compounds
The principles of tyrosine nitration extend to other aromatic compounds. Peroxynitrite, particularly in its protonated form (HOONO), can nitrate a variety of phenolic compounds and other electron-rich aromatics. The efficiency and product distribution (i.e., ortho vs. para nitration) depend on the substrate's structure and the reaction conditions.
The radical pathway, involving •NO₂ and •OH, is a common mechanism. The hydroxyl radical initiates the reaction by abstracting a hydrogen atom or adding to the aromatic ring, followed by reaction with •NO₂. The CO₂-catalyzed pathway also plays a crucial role, enhancing the nitrating capability of peroxynitrite towards various aromatic substrates, not just tyrosine.
Theoretical Considerations of Nitration Agent Formation (e.g., Nitrogen Dioxide)
Theoretical studies have been instrumental in understanding the formation of the ultimate nitrating species from peroxynitrite. The homolysis of peroxynitrous acid (HOONO) into •OH and •NO₂ is a key step. Computational chemistry has shown that this bond cleavage has a significant energy barrier, but it is accessible under physiological conditions.
The reaction between peroxynitrite and carbon dioxide is another critical area of theoretical investigation. The formation of the nitrosoperoxycarbonate adduct (ONOOCO₂⁻) is calculated to be a rapid and reversible reaction. Theoretical models support the subsequent homolysis of this adduct into the carbonate radical anion (CO₃•⁻) and nitrogen dioxide (•NO₂). This pathway is considered a major source of these radicals in biological systems where both CO₂ and peroxynitrite are present. This mechanism effectively channels the reactivity of peroxynitrite from direct oxidation towards radical-mediated nitration and oxidation.
Reactions with Carbon Dioxide and Bicarbonate: Formation and Fate of Nitrosoperoxycarbonate
The reaction between peroxynitrite and carbon dioxide (CO₂) is of paramount biological and chemical significance. In aqueous solution, CO₂ exists in equilibrium with bicarbonate (HCO₃⁻) and carbonic acid (H₂CO₃). Peroxynitrite anion (ONOO⁻) reacts rapidly with CO₂ in a nucleophilic addition reaction to form the unstable intermediate nitrosoperoxycarbonate (ONOOCO₂⁻).
This reaction is extremely fast, with a second-order rate constant estimated to be in the range of 3-6 x 10⁴ M⁻¹s⁻¹ at 37°C. Given the relatively high physiological concentrations of CO₂/bicarbonate (around 25 mM), this reaction is a major pathway for peroxynitrite consumption in biological systems, often outcompeting its other reactions, including isomerization and reactions with many biological targets.
The nitrosoperoxycarbonate adduct is highly unstable, with a lifetime of less than a microsecond. It rapidly undergoes homolytic cleavage of its weak O-O bond. This decomposition yields two primary reactive species: the carbonate radical anion (CO₃•⁻) and nitrogen dioxide (•NO₂).
ONOO⁻ + CO₂ ⇌ ONOOCO₂⁻ → CO₃•⁻ + •NO₂
The formation of these radicals dramatically alters the reactive profile of peroxynitrite. Instead of acting as a two-electron oxidant, the peroxynitrite/CO₂ system becomes a source of one-electron oxidants. The carbonate radical is a potent oxidant capable of reacting with a wide range of biological molecules, while nitrogen dioxide is a key species in nitration reactions, as described previously. The fate of nitrosoperoxycarbonate is therefore central to the mechanisms of peroxynitrite-mediated nitration and oxidation in the presence of carbon dioxide.
Radical Chemistry and Active Intermediates in this compound Reactions
The reactivity of peroxynitrite, supplied as its tetramethylammonium salt, is largely dictated by its decomposition into highly reactive radical species. These intermediates are central to the oxidative and nitrative stress observed in biological systems.
Formation and Reactivity of Carbonate Radical and Nitrogen Dioxide from Decomposition
In biological environments, a significant reaction pathway for peroxynitrite is its interaction with carbon dioxide, which exists in equilibrium with bicarbonate. This reaction proceeds via a nucleophilic attack of the peroxynitrite anion on CO₂, forming a transient adduct, nitrosoperoxocarboxylate (ONOOCO₂⁻) researchgate.netresearchgate.net. This intermediate is unstable and undergoes homolytic cleavage of the O-O bond to yield the carbonate radical (CO₃•⁻) and nitrogen dioxide (•NO₂) researchgate.netresearchgate.net.
The reaction can be summarized as follows: ONOO⁻ + CO₂ → ONOOCO₂⁻ ONOOCO₂⁻ → •NO₂ + CO₃•⁻
Studies using rapid mixing continuous flow electron paramagnetic resonance (EPR) have directly detected the carbonate radical, confirming its formation in this process researchgate.net. The yield of these radical products has been a subject of investigation, with some studies suggesting it to be around 35%, while others report a much lower yield of approximately 3% researchgate.net. The carbonate radical is a powerful one-electron oxidant, and along with nitrogen dioxide, it is responsible for many of the subsequent oxidation and nitration reactions attributed to peroxynitrite in the presence of CO₂ nih.gov.
| Radical Species | Formation Pathway | Significance |
|---|---|---|
| Carbonate Radical (CO₃•⁻) | Homolysis of nitrosoperoxocarboxylate (ONOOCO₂⁻) researchgate.netresearchgate.net | Potent one-electron oxidant nih.gov |
| Nitrogen Dioxide (•NO₂) | Homolysis of nitrosoperoxocarboxylate (ONOOCO₂⁻) researchgate.netresearchgate.net | Mediates nitration reactions nih.gov |
Investigation of Activated Peroxynitrous Acid Intermediates
Peroxynitrite exists in equilibrium with its conjugate acid, peroxynitrous acid (ONOOH), which has a pKa of approximately 6.8. Peroxynitrous acid is itself unstable and can isomerize to nitrate. However, before isomerization, it can transition to an activated intermediate, often denoted as ONOOH*, which is a potent oxidant researchgate.net.
The decomposition of peroxynitrous acid can also proceed via homolysis of the O-O bond, generating a caged radical pair of a hydroxyl radical (•OH) and nitrogen dioxide (•NO₂) researchgate.net.
ONOOH → [•OH •NO₂]cage
These caged radicals can either recombine to form nitrate or diffuse apart as free radicals, which can then react with other molecules researchgate.net. The formation of these highly reactive intermediates from peroxynitrous acid contributes significantly to its oxidative capacity, enabling it to react with a wide range of biological molecules nih.gov. The exact nature of the activated intermediate, whether it is a vibrationally excited state of peroxynitrous acid or the geminate radical pair, has been a topic of extensive research researchgate.net.
Interactions of this compound with Transition Metal Centers and Metalloproteins (Mechanistic Insights)
The reactions of this compound with metalloproteins, particularly those containing heme centers, are of significant biological relevance. These interactions often lead to the oxidation of the metal center and modification of the protein, with kinetics and mechanisms that provide insight into the reactivity of peroxynitrite.
Kinetic and Spectroscopic Studies of Reactions with Heme Proteins (e.g., Oxyhaemoglobin, Cytochrome P450 Enzymes)
Oxyhemoglobin: The reaction of peroxynitrite with oxyhemoglobin (oxyHb) is a rapid process that results in the formation of methemoglobin (metHb). Kinetic studies have revealed a complex, multi-step mechanism. The reaction proceeds with second-order rate constants in the range of 10⁴ M⁻¹s⁻¹ nih.govnih.gov. Mechanistic investigations have shown that the reaction involves the formation of an oxoiron(IV) hemoglobin species, also known as ferrylhemoglobin (ferrylHb), as a key intermediate nih.gov.
In the presence of CO₂, the reaction is thought to be initiated by the peroxynitrite-derived radicals, •NO₂ and CO₃•⁻. The nitrogen dioxide radical can react with the coordinated superoxide of oxyhemoglobin to form a peroxynitratometHb complex, which then decomposes to generate ferrylHb nih.gov. The carbonate radical can also efficiently oxidize oxyHb to produce metHb nih.gov.
| Heme Protein | Reaction Step | Second-Order Rate Constant (M⁻¹s⁻¹) | Conditions | Reference |
|---|---|---|---|---|
| Oxyhemoglobin | Step 1 | (8.8 ± 0.4) x 10⁴ | pH 7.0, 20°C | nih.gov |
| Oxyhemoglobin | Step 2 | (9.4 ± 0.7) x 10⁴ | pH 7.0, 20°C | nih.gov |
| Oxymyoglobin | Step 1 | (5.4 ± 0.2) x 10⁴ | pH 7.3, 20°C | nih.gov |
| Oxymyoglobin | Step 2 | (2.2 ± 0.1) x 10⁴ | pH 7.3, 20°C | nih.gov |
Cytochrome P450 Enzymes: The interaction of peroxynitrite with cytochrome P450 (P450) enzymes is also of great interest, particularly in the context of drug metabolism and cellular signaling. Studies with P450 enzymes like P450-BM3 and P450-CAM have shown that peroxynitrite can cause the nitration of specific tyrosine residues within the protein researchgate.net. This nitration is proposed to be a metal-catalyzed process researchgate.net.
Spectroscopic studies have identified the formation of a ferryl (Compound II) intermediate during the reaction of peroxynitrite with several P450 proteins researchgate.net. However, other research suggests that the reaction of peroxynitrite with P450s can also lead to the formation of a ferric nitrosyl complex, which can be observed on the stopped-flow and freeze-quench timescales nih.gov. More recent work on TxtE, a P450 homolog, provides evidence for a heme iron(III)-peroxynitrite active species in the nitration of L-tryptophan nih.govmanchester.ac.uk. The formation of this intermediate is supported by isotope labeling studies and is proposed to isomerize via homolytic O-O bond cleavage to yield nitrate manchester.ac.uk. The precise nature of the reactive intermediates and the subsequent reaction pathways can vary depending on the specific P450 isoform and the reaction conditions nih.govnih.gov.
Advanced Spectroscopic and Analytical Techniques for Studying Tetramethylammonium Peroxynitrite Chemistry
Ultraviolet-Visible Spectrophotometry for Reaction Monitoring and Peroxynitrite Anion Quantification
Ultraviolet-Visible (UV-Vis) spectrophotometry is a fundamental technique for the quantification of the peroxynitrite anion and for monitoring its reactions. The peroxynitrite anion exhibits a characteristic absorption spectrum in the UV region.
Detailed Research Findings: In alkaline aqueous solutions (pH > 12), the peroxynitrite anion has a distinct absorption maximum at 302 nm. nih.gov This feature is widely used to determine the concentration of peroxynitrite solutions, with a molar extinction coefficient (ε) of 1670 M⁻¹cm⁻¹. nih.gov The stability of peroxynitrite is pH-dependent, and its decomposition can be tracked by monitoring the decrease in absorbance at this wavelength over time.
UV-Vis spectrophotometry is also employed to study the reactions of peroxynitrite with various substrates. This can be done by observing the decay of the peroxynitrite absorption peak or by monitoring the appearance of a product with a unique absorption signature. For instance, the reaction of peroxynitrite with a probe like o-phenylenediamine (B120857) results in a colored product, and the increase in its absorbance can be correlated to the initial peroxynitrite concentration. researchgate.net Similarly, the oxidation of coumarin (B35378) boronic acid (CBA) to the fluorescent product coumarin (COH) can be followed by changes in the UV-visible absorption spectra. nih.gov
| Parameter | Value | Conditions | Reference(s) |
| Absorption Maximum (λmax) | 302 nm | Alkaline aqueous solution (pH > 12) | nih.gov |
| Molar Extinction Coefficient (ε) | 1670 M⁻¹cm⁻¹ | At 302 nm, pH > 12 | nih.gov |
| Peroxynitrous Acid (ONOOH) λmax | ~240-250 nm | Acidic conditions | 158.195.84 |
| Peroxynitrous Acid (ONOOH) ε | 700-770 M⁻¹cm⁻¹ | At ~240-250 nm | 158.195.84 |
Stopped-Flow Spectrophotometry for Rapid Reaction Kinetics Studies
Many of the reactions involving peroxynitrite are extremely fast, occurring on a millisecond to second timescale. Stopped-flow spectrophotometry is an indispensable technique for studying the kinetics of these rapid reactions. williams.edunih.gov This method allows for the rapid mixing of two or more solutions and the immediate monitoring of changes in absorbance, providing data on reaction rates and mechanisms. williams.edu
Detailed Research Findings: Stopped-flow techniques have been used to determine the second-order rate constants for the reactions of peroxynitrite with a wide array of biological molecules. nih.gov For example, by monitoring the decay of peroxynitrite at 302 nm at increasing concentrations of glutathione (B108866) (GSH), the apparent second-order rate constant for their direct reaction was determined to be (1.65 ± 0.01) × 10³ M⁻¹s⁻¹ at pH 7.35 and 37 °C. nih.gov This is achieved by observing the pseudo-first-order rate constants of peroxynitrite decay, which increase linearly with the concentration of the reactant. nih.gov
The decomposition of peroxynitrite itself has also been studied using this technique. Near physiological pH, its decay involves isomerization with a first-order rate constant of approximately 1.11 s⁻¹. researchgate.net The technique can also be applied in a competition kinetics approach, where the reaction of peroxynitrite with a target molecule is studied in the presence of a competing reactant with a known reaction rate.
| Reactant | Second-Order Rate Constant (k) | pH | Temperature (°C) | Reference(s) |
| Glutathione (GSH) | (1.65 ± 0.01) × 10³ M⁻¹s⁻¹ | 7.35 | 37 | nih.gov |
| Human Serum Albumin (HSA) | 9.7 ± 1.1 x 10³ M⁻¹s⁻¹ | 7.4 | 37 | researchgate.net |
| Methionine | 1.7–1.8 × 10² M⁻¹s⁻¹ | N/A | N/A | nih.gov |
| Tryptophan | 37 M⁻¹s⁻¹ | N/A | N/A | nih.gov |
| Carbon Dioxide (CO₂) | 4.6 × 10⁴ M⁻¹s⁻¹ | N/A | N/A | nih.gov |
Mass Spectrometry for Product Identification and Mechanistic Elucidation in Reactions
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is extensively used to identify the products of peroxynitrite reactions, providing crucial insights into reaction mechanisms. When coupled with separation techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), it allows for the analysis of complex reaction mixtures. researchgate.netnih.gov
Detailed Research Findings: LC-MS and GC-MS have been instrumental in characterizing the products formed from the reaction of peroxynitrite with peptides and amino acids. nih.gov For example, treatment of the peptide leucine-enkephalin with peroxynitrite followed by LC-MS analysis revealed the formation of mono- and dinitrated products. nih.gov Further analysis by LC-MS/MS and GC-MS confirmed that the tyrosine residue was nitrated to form 3-nitrotyrosine (B3424624) and 3,5-dinitrotyrosine. nih.gov The identification of such specific products serves as a biomarker for peroxynitrite-mediated damage. nih.gov
Mass spectrometry has also been developed for the direct analysis of peroxynitrite itself. A GC-MS method involving derivatization with pentafluorobenzyl bromide has been reported, using ¹⁵N-labeled peroxynitrite (O¹⁵NOO⁻) as an internal standard. nih.gov This allows for the study of peroxynitrite stability and its decomposition to nitrite (B80452) and nitrate (B79036). nih.gov
High-Performance Liquid Chromatography (HPLC) for Reaction Product Analysis
High-Performance Liquid Chromatography (HPLC) is a premier separation technique used to separate, identify, and quantify components in a mixture. In the context of tetramethylammonium (B1211777) peroxynitrite chemistry, HPLC is vital for the analysis of reaction products, offering high resolution and sensitivity. researchgate.net
Detailed Research Findings: HPLC methods have been developed for the simultaneous analysis of peroxynitrite, nitrite (NO₂⁻), and nitrate (NO₃⁻). nih.gov One such method utilizes a C18 stationary phase with a mobile phase containing tetrabutylammonium (B224687) hydrogen sulfate (B86663) at a high pH, with UV detection at 300 nm. nih.gov This allows for the monitoring of peroxynitrite decomposition and the formation of its stable end-products.
HPLC is also crucial for analyzing the products of peroxynitrite's reactions with various substrates. For instance, in studies involving the reaction of peroxynitrite with boronate-based probes, HPLC can separate the initial probe from its oxidized, fluorescent product, allowing for reliable quantification. nih.gov Similarly, the formation of 3-nitrotyrosine from the reaction of peroxynitrite with tyrosine-containing molecules can be accurately quantified using HPLC, often coupled with UV or fluorescence detection, or with mass spectrometry (LC-MS). nih.gov
| Analyte(s) | HPLC Column | Mobile Phase | Detection | Application | Reference(s) |
| Peroxynitrite, Nitrite, Nitrate | Nucleosil® 100-5C18AB or Nucleodur® C18 Gravity | 10 mM tetrabutylammonium hydrogen sulfate (pH 11.5) | UV (300 nm) | Stability and decomposition studies of peroxynitrite. | nih.gov |
| Coumarin Boronic Acid (CBA), Coumarin (COH) | C18 | Acetonitrile gradient | UV (280 nm, 324 nm) | Analysis of peroxynitrite reaction with a fluorescent probe. | nih.gov |
| 3-Nitrotyrosine (3NT), Tyrosine (TYR) | N/A | N/A | LC-MS/MS | Biomarker analysis in biological samples. | nih.gov |
| Tetraethylammonium | Newcrom AH | Acetonitrile/Water with Ammonium formate | ELSD, CAD, ESI-MS | Analysis of the counter-ion (by analogy for tetramethylammonium). | sielc.com |
Laser Flash Photolysis and Pulse Radiolysis for Transient Species Characterization and Kinetic Measurements
Laser flash photolysis and pulse radiolysis are powerful techniques for generating and studying highly reactive, short-lived transient species such as radicals and excited states. These methods provide kinetic and spectroscopic data on timescales ranging from nanoseconds to microseconds.
Detailed Research Findings: Laser flash photolysis of alkaline peroxynitrite solutions has been used to generate nitrogen monoxide (•NO) and superoxide (B77818) (O₂•⁻) and to study their recombination reaction to form peroxynitrite. nih.gov This technique allowed for the determination of the rate constant for this reaction as (1.9 ± 0.2) x 10¹⁰ M⁻¹s⁻¹. nih.gov
Pulse radiolysis is used to generate specific radical species and study their reactions with peroxynitrite or its targets. For example, hydroxyl radicals (•OH) can be generated and their reaction with the peroxynitrite anion has been studied, showing the formation of a transient adduct, [(HO)ONOO]•⁻, with a rate constant of 5.8 x 10⁹ M⁻¹s⁻¹. nih.gov This technique has also been employed to measure the rate constants of peroxynitrite-derived radicals, such as the carbonate radical (CO₃•⁻) and nitrogen dioxide (•NO₂), with various biological molecules like desferrioxamine and hydrogen sulfide (B99878). nih.gov These methods are crucial for understanding the fundamental reactivity of the transient species involved in peroxynitrite chemistry. nih.gov
Computational Chemistry and Theoretical Modeling of Tetramethylammonium Peroxynitrite Reactivity
Quantum Mechanical Studies of Reaction Mechanisms and Energetic Profiles
Quantum mechanical (QM) methods are at the forefront of understanding the electronic structure and reactivity of the peroxynitrite anion. These studies provide a detailed picture of how peroxynitrite interacts with other molecules, breaking and forming bonds.
The peroxynitrite anion can exist in two conformations: cis and trans. acs.org X-ray analysis of solid tetramethylammonium (B1211777) peroxynitrite has shown that it crystallizes in the cis conformation. acs.org This isomer is also the one identified in aqueous solutions. acs.org
The reaction of peroxynitrite is complex and can proceed through different pathways, potentially involving species like the hydroxyl radical (•OH) and nitrogen dioxide (•NO₂), or the nitronium cation (NO₂⁺). patentdigest.org The specific pathway depends on factors like pH and the presence of other reactants. For instance, in the presence of carbon dioxide, peroxynitrite can form a nitrosoperoxycarbonate adduct, which has its own distinct reactivity. pnas.org
Computational studies have explored the reactions of peroxynitrite with various biological molecules. For example, the reaction with hydrogen sulfide (B99878) (H₂S) is thought to begin with a nucleophilic substitution on peroxynitrous acid (ONOOH), the protonated form of peroxynitrite, to produce thionitrite (HSNO) and nitrite (B80452) (NO₂⁻). mdpi.com The anion itself is relatively stable in alkaline solutions, but its reactivity increases significantly upon protonation to peroxynitrous acid (pKa ~6.8), which rapidly decomposes. pnas.org
The table below summarizes different theoretical methods used to study peroxynitrite and related species.
| Method | Application | Key Findings |
| QM/MM | Structure and vibrational spectrum of peroxynitrite in water | Clarified experimental spectra and the role of solvation. nih.govnih.gov |
| DFT | Geometry and frequencies of isolated peroxynitrite | Provides results in good agreement with high-level CCSD(T) calculations. nih.govnih.gov |
| Ab initio | Structural properties of isolated peroxynitrite | Can be less accurate for properties like the ON-OO⁻ bond distance. nih.govnih.gov |
Theoretical Calculations of Bond Dissociation Energies and Transition States
The bond dissociation energy (BDE) is a critical parameter for predicting the reactivity of a molecule, as it quantifies the energy required to break a specific bond. In peroxynitrite, the O-O and O-N bonds are of particular interest.
Theoretical calculations have been employed to determine the BDEs of related molecules, which can provide insights into the reactivity of peroxynitrite. For peroxynitric acid (HO₂NO₂), a related compound, the dissociation of the O-N bond to form HO₂ and NO₂ has a calculated energy barrier of approximately 25.6 kcal/mol. researchgate.net The cleavage of the O-O bond is predicted to have a higher energy barrier of around 37.4 kcal/mol, suggesting that O-N bond cleavage is the more likely initial step in its thermal decomposition. researchgate.net
Different computational methods can yield varying results for BDEs. For instance, a comparison of various density functional theory (DFT) methods for calculating BDEs in energetic materials found that the B3P86 functional often provides reliable results. nih.gov High-level composite methods like CBS-QB3, CBS-APNO, and G4 are also used for accurate BDE calculations. wayne.edu
The transition state is the highest energy point along the reaction coordinate between reactants and products. Identifying the structure and energy of the transition state is crucial for understanding the kinetics of a reaction. For the decomposition of peroxynitric acid, the transition state for O-N bond cleavage is described as "loose," with a significantly elongated O-N bond length of about 2.82 Å. researchgate.net
The table below presents calculated bond dissociation energies for bonds in peroxynitric acid, which serves as a model for understanding the bond strengths in peroxynitrite.
| Bond | Dissociation Products | Calculated Energy Barrier (kcal/mol) | Method |
| O-N | HO₂ + NO₂ | 25.6 | CCSD(T)/aug-cc-pVDZ |
| O-O | OH + NO₃ | 37.4 | CCSD(T)/aug-cc-pVDZ |
Molecular Dynamics Simulations of Tetramethylammonium Peroxynitrite in Aqueous and Non-Aqueous Environments
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their movements, interactions, and the influence of the solvent. For this compound, MD simulations can reveal how the peroxynitrite anion behaves in solution.
Combined quantum mechanics/molecular mechanics (QM/MM) simulations have been used to study the peroxynitrite anion in aqueous solution. acs.orgnih.gov In this approach, the peroxynitrite anion is treated with quantum mechanics to accurately describe its electronic structure and reactivity, while the surrounding water molecules are treated with classical molecular mechanics, which is computationally less expensive. acs.orgnih.gov These simulations have been instrumental in understanding the structure and vibrational spectrum of aqueous peroxynitrite. nih.govnih.gov
These QM/MM simulations have shown that both anharmonicity and the explicit inclusion of solvent molecules are important for accurately reproducing experimental observations. nih.govnih.gov They have also helped to resolve discrepancies in the assignment of experimental vibrational spectra. nih.govnih.gov While these studies have focused on the peroxynitrite anion in water, the insights gained are directly applicable to the behavior of this compound in aqueous environments, as the tetramethylammonium cation is expected to have a relatively minor effect on the immediate solvation shell and reactivity of the peroxynitrite anion.
There is a lack of published molecular dynamics simulations of this compound in non-aqueous environments. Such studies could provide valuable information on how the reactivity of peroxynitrite changes in different solvent conditions.
Development of Predictive Computational Models for this compound Reactivity and Selectivity
A major goal of computational chemistry is to develop models that can predict the reactivity and selectivity of chemical compounds without the need for extensive experimentation. For a reactive species like peroxynitrite, such models could be used to anticipate its reactions with new biological targets or to design molecules that can modulate its activity.
Predictive models for chemical reactivity often rely on establishing a relationship between calculated molecular properties and observed reaction rates or outcomes. nih.gov For example, a model might use quantum chemically calculated parameters, such as orbital energies or atomic charges, to predict the most likely site of reaction in a molecule. researchgate.net
For peroxynitrite, a predictive model could be developed by:
Identifying potential reaction mechanisms: This would involve using quantum mechanics to map out the possible reaction pathways with a given substrate.
Calculating reaction barriers: For each potential pathway, the energy of the transition state would be calculated to determine the kinetic feasibility of the reaction.
Relating calculated properties to reactivity: The calculated energy barriers and other molecular descriptors could then be used to build a model that predicts the rate and selectivity of the reaction.
While comprehensive predictive models for the reactivity of this compound with a wide range of substrates have not yet been fully developed, the foundational computational methods for doing so are well-established. nih.govresearchgate.net Such models hold the promise of accelerating research into the biological roles of peroxynitrite and the development of therapeutic strategies to mitigate its harmful effects.
Future Directions in Tetramethylammonium Peroxynitrite Research
Elucidating Complex Reaction Networks Involving Tetramethylammonium (B1211777) Peroxynitrite
A primary focus of future research is the detailed mapping of the intricate reaction networks involving peroxynitrite. The use of pure tetramethylammonium peroxynitrite is critical for these studies, as it eliminates confounding variables from contaminants like nitrite (B80452) and nitrate (B79036), which are common in other synthetic preparations. rsc.org Peroxynitrite's biological and chemical effects are dictated by the kinetics of its various competing reaction pathways. nih.gov
Key reaction pathways under intense investigation include:
Reaction with Carbon Dioxide: In biological systems, a significant portion of peroxynitrite reacts with carbon dioxide (in equilibrium with bicarbonate) to form the ONOOCO₂⁻ adduct. nih.gov This adduct rapidly undergoes homolysis to produce nitrogen dioxide (•NO₂) and carbonate (CO₃•⁻) radicals. nih.gov These secondary radicals are potent one-electron oxidants and are believed to be responsible for a substantial amount of the nitroxidative damage previously attributed directly to peroxynitrite. nih.govnih.govwikipedia.org
Reactions with Thiols: Peroxynitrite directly oxidizes thiols, with particularly high rate constants for "fast-reacting thiols" found in enzymes like peroxiredoxins. nih.gov Peroxiredoxins, which react with peroxynitrite at rates of 10⁶–10⁷ M⁻¹s⁻¹, are now considered a primary enzymatic defense mechanism against it. nih.gov The reaction with glutathione (B108866), while often cited, is significantly slower and may be less important for direct scavenging in vivo compared to its role in reacting with secondary radicals. nih.govnih.gov
Interaction with Metalloproteins: Peroxynitrite can react with transition metal centers in proteins, leading to oxidation and nitration. nih.gov For example, its reaction with the manganese center in manganese superoxide (B77818) dismutase (MnSOD) leads to the nitration of a critical tyrosine residue (Tyr-34), causing enzyme inactivation. nih.gov
Homolysis of Peroxynitrous Acid: The conjugate acid, peroxynitrous acid (ONOOH, pKa ~6.8), can undergo homolytic cleavage to form hydroxyl radical (•OH) and nitrogen dioxide (•NO₂). wikipedia.orgnih.gov However, kinetic analyses suggest that in many biological contexts, this pathway is quantitatively minor compared to reactions with targets like CO₂ and thiols. nih.govnih.gov
The ability to use a pure, stable source of peroxynitrite allows researchers to employ techniques like stopped-flow spectrophotometry to precisely measure reaction kinetics and build accurate kinetic models to predict the fate of peroxynitrite in various chemical and biological compartments. nih.govnih.gov
Table 1: Selected Reactions of Peroxynitrite This is an interactive data table. You can sort and filter the data.
| Reactant | Product(s) | Rate Constant (k) | Significance |
|---|---|---|---|
| Carbon Dioxide (CO₂) | •NO₂ + CO₃•⁻ | ~5.8 x 10⁴ M⁻¹s⁻¹ | Major biological pathway, generates secondary radicals. nih.gov |
| Peroxiredoxins (fast thiols) | Oxidized Peroxiredoxin | ~10⁶–10⁷ M⁻¹s⁻¹ | Primary enzymatic detoxification. nih.gov |
| Glutathione (GSH) | Glutathione Disulfide (GSSG) | ~5.9 x 10³ M⁻¹s⁻¹ | Modest direct reaction; mainly scavenges secondary radicals. nih.gov |
Advancements in Pure Synthesis and Handling Techniques for Enhanced Research Applications
Progress in understanding peroxynitrite chemistry is intrinsically linked to the purity of the reagent. Traditional aqueous synthesis methods often result in solutions contaminated with reactants and decomposition products, such as nitrite (NO₂⁻) and nitrate (NO₃⁻). rsc.org
A significant breakthrough was the development of a biomimetic synthesis that yields peroxynitrite as a stable, crystalline solid salt of tetramethylammonium. rsc.orgacs.org This method involves the reaction of nitric oxide (NO) with tetramethylammonium superoxide in liquid ammonia (B1221849) at low temperatures (-77 °C). acs.orgacs.org The subsequent removal of the ammonia solvent allows for the isolation of solid, pure (CH₃)₄N⁺ONOO⁻. acs.org This solid salt is not contaminated with nitrate, and combustion analysis is inconsistent with significant nitrite contamination. acs.org
Despite its relative stability as a solid, careful handling is paramount to prevent degradation and ensure experimental reproducibility. Future advancements will focus on refining these protocols:
Dissolution: To prepare aqueous solutions, it is recommended to dissolve the solid this compound in cold (0–2 °C), freshly prepared 0.01 M potassium hydroxide (B78521) to minimize carbonate contamination and slow the rate of decomposition. acs.org
Storage: Concentrated alkaline solutions of peroxynitrite decompose rapidly at room temperature to form nitrite and dioxygen. acs.org For storage, solutions are best flash-frozen in small aliquots by immersion in liquid nitrogen and kept at -80 °C. acs.org Studies have shown that even when frozen solutions are melted, the warming process itself can generate significant nitrite contamination if not carefully controlled. acs.org Keeping the solution at or near 1°C during thawing and use minimizes this decomposition. acs.orgresearchgate.net
Refining these synthesis and handling techniques will ensure that researchers have access to a reliable and pure source of peroxynitrite, which is essential for sensitive mechanistic and kinetic studies.
Exploration of Novel Applications as a Mechanistic Probe in Chemical Biology and Material Science
The availability of pure this compound has established it as a critical tool, or mechanistic probe, for investigating complex processes in chemical biology and, potentially, material science. Its purity allows it to be used as a "clean" source of a potent oxidant and nitrating agent to dissect specific reaction mechanisms.
One key application is in studying post-translational protein modifications within complex environments. For example, the hydrophobic tyrosine analog N-t-BOC-L-tyrosine tert-butyl ester (BTBE) has been used as a probe within liposomes to study the mechanisms of peroxynitrite-dependent tyrosine nitration in nonpolar membrane environments. nih.gov Such studies, which require a well-defined source of peroxynitrite, revealed that nitration in membranes proceeds via a free radical mechanism initiated by the homolysis of peroxynitrous acid within or near the bilayer, a process distinct from aqueous-phase reactions dominated by the carbonate radical pathway. nih.gov
Furthermore, this compound is indispensable for the development and validation of new analytical tools. The search for reliable methods to detect and quantify peroxynitrite in real-time within living systems has led to the creation of numerous fluorescent and near-infrared (NIR) probes. mdpi.comrsc.org These probes are often designed with moieties, such as aryl boronates, that react specifically with peroxynitrite to trigger a change in fluorescence. mdpi.com Pure this compound serves as the gold standard for:
Calibrating the response of new probes.
Determining their selectivity against other reactive oxygen and nitrogen species.
Measuring key performance metrics like detection limits and response times. mdpi.com
Future work will likely see it used to probe the degradation pathways of advanced materials or to understand the role of nitroxidative stress in the function of novel biomaterials.
Integration of Multiscale Computational and Experimental Approaches for Comprehensive Understanding
A comprehensive understanding of this compound, from its fundamental properties to its complex reactivity, requires a synergistic approach that integrates computational modeling with experimental validation.
From its initial isolation, computational chemistry has played a key role. Ab initio calculations were used to determine the optimized geometry of the peroxynitrite anion. acs.org This theoretical work complemented experimental characterization through various spectroscopic methods:
Infrared (IR) and Raman Spectroscopy: Experimentally measured vibrational frequencies for the solid salt were compared with calculated values to confirm its structure and bonding. acs.org
15N NMR Spectroscopy: The chemical shift observed for the ¹⁵N-labeled compound provided further evidence for the assigned structure. acs.org
UV-Visible Spectroscopy: The compound exhibits solvatochromism, with its UV absorption maximum shifting depending on the solvent, providing insight into solvent-anion interactions. acs.org
This integrated approach is also crucial for elucidating reaction mechanisms. In the study of tyrosine nitration in membranes, experimental data from electron spin resonance (ESR) spectroscopy, which detected the transient phenoxyl radical of the probe, was combined with detailed kinetic modeling. nih.gov This combination allowed researchers to build a robust model that accurately described the pH-dependent yields of nitration and dimerization products, confirming a free-radical mechanism and even estimating the diffusion coefficient of the radical within the membrane. nih.gov
Future research will leverage more powerful computational methods, such as density functional theory (DFT) and molecular dynamics (MD) simulations, to model the interaction of peroxynitrite with complex biological targets like enzymes and lipid membranes. These simulations will generate testable hypotheses that can be explored experimentally using advanced, time-resolved spectroscopic and kinetic techniques, leading to an unprecedented, atom-level understanding of peroxynitrite's chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
